![molecular formula C21H19ClN4O4 B12173420 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12173420.png)
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
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Overview
Description
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves the following steps:
Preparation of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl: This intermediate is synthesized by reacting 6-chloro-3,4-dimethylcoumarin with appropriate reagents under controlled conditions.
Formation of the triazolo[4,3-a]pyridine moiety: This involves the cyclization of suitable precursors to form the triazolo[4,3-a]pyridine ring system.
Coupling Reaction: The final step involves the coupling of the two intermediates through an ether linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds with similar structures exhibit significant anticancer properties. The chromenone scaffold has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
- A study demonstrated that derivatives of chromenone can inhibit the growth of ovarian cancer cells through mechanisms involving apoptosis and cell cycle arrest .
-
Antimicrobial Properties
- Preliminary studies suggest that triazolo derivatives possess antimicrobial activity. The incorporation of the triazole ring into the molecular structure may enhance its efficacy against bacterial and fungal pathogens.
- For instance, compounds similar to this one have shown activity against resistant strains of bacteria, indicating potential for development as new antimicrobial agents .
-
Neuroprotective Effects
- There is growing interest in the neuroprotective properties of chromenone derivatives. Animal studies have suggested that these compounds can protect neuronal cells from oxidative stress and apoptosis.
- A case study involving a related compound highlighted its ability to reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of chromenone derivatives on ovarian cancer cell lines. The results indicated that the compound induced apoptosis via mitochondrial pathways, leading to significant reductions in cell viability.
Case Study 2: Antimicrobial Activity
In vitro tests conducted on triazolo derivatives revealed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those of standard antibiotics.
Case Study 3: Neuroprotection
An experimental model of Alzheimer's disease treated with a related chromenone showed improved memory retention and reduced amyloid plaque formation. This suggests potential therapeutic applications for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also contains a coumarin moiety.
Dicoumarol: Another anticoagulant with a similar structure.
Coumarin: The parent compound from which many derivatives are synthesized.
Uniqueness
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is unique due to the presence of both the coumarin and triazolo[4,3-a]pyridine moieties, which confer distinct biological activities and chemical properties. This combination of structural features makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula
- Formula : C₁₄H₁₃ClO₅
- CAS Number : 853892-42-9
- Molecular Weight : 296.70 g/mol
Structural Features
The compound features a chromene moiety substituted with a chloro group and a triazole-pyridine side chain, which may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with chromene and triazole functionalities have been shown to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli at varying concentrations . The specific activity of this compound against these pathogens remains to be fully elucidated but is hypothesized to be significant based on structural analogs.
Anticancer Potential
The compound’s structural components suggest potential anticancer activity. Similar compounds have been evaluated in vitro against cancer cell lines. For example, studies on related chromene derivatives showed inhibition of cancer cell proliferation with IC50 values ranging from 4.363 μM to 18.76 μM in various cancer types . The mechanisms often involve the inhibition of key signaling pathways such as PI3K/Akt, which are crucial for tumor growth and survival.
Enzyme Inhibition
Preliminary data suggest that the compound may act as an inhibitor of certain metabolic enzymes. For example, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases . Understanding the specific enzyme interactions of this compound could reveal additional therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related compounds found that they exhibited effective inhibition against various bacterial strains with MIC values ranging from 31.25 to 62.5 µg/mL .
- Anticancer Activity : In a comparative study involving chromene derivatives, one compound demonstrated a significant reduction in cell viability in human colon cancer cells (HCT 116), indicating potential for further development as an anticancer agent .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C21H19ClN4O4 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H19ClN4O4/c1-12-13(2)21(28)30-16-10-17(15(22)9-14(12)16)29-11-20(27)23-7-6-19-25-24-18-5-3-4-8-26(18)19/h3-5,8-10H,6-7,11H2,1-2H3,(H,23,27) |
InChI Key |
UFZLMSDVKRDQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCCC3=NN=C4N3C=CC=C4)C |
Origin of Product |
United States |
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